N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
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Description
Scientific Research Applications
Analgesic Properties
A series of (indol-3-yl)alkylamides, closely related to the chemical structure of interest, was synthesized and evaluated for analgesic activity. Compounds with benzyl or 4-fluorobenzyl moieties showed promising analgesic properties, comparable to reference drugs such as flupirtine, ibuprofen, and diclofenac. The 4-fluorobenzyl derivative was highlighted for further pharmacomodulation due to its potent anti-inflammatory activity demonstrated in rat paw edema tests (Fouchard et al., 2001).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share a structural similarity with the target compound, led to the discovery of novel antiallergic compounds. These studies aimed to improve antiallergic potency by varying the indole substituents and alkanoic chain length. One compound, in particular, demonstrated significant potency in antiallergic activity, surpassing the effectiveness of astemizole in histamine release assays and showing considerable inhibitory effects on IL-4 and IL-5 production (Menciu et al., 1999).
Antitumor Activities
The synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has led to the discovery of compounds with high antiproliferative activity against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This research highlights the potential of such compounds in cancer therapy due to their ability to inhibit tumor growth effectively (Shams et al., 2010).
Metabolic Stability in Drug Development
Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors revealed that N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide and its analogs possess potent inhibitory effects. Modifications to the heterocyclic components of these molecules were explored to improve metabolic stability, crucial for developing effective cancer therapies (Stec et al., 2011).
properties
IUPAC Name |
N-cyclopentyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2OS/c23-17-7-5-6-16(12-17)13-25-14-21(19-10-3-4-11-20(19)25)27-15-22(26)24-18-8-1-2-9-18/h3-7,10-12,14,18H,1-2,8-9,13,15H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHVSEWXRNGFQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide |
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